molecular formula C20H13N6O11S2.Na B1171777 phragmoplastin CAS No. 174958-46-4

phragmoplastin

Cat. No.: B1171777
CAS No.: 174958-46-4
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Description

Phragmoplastin is a high molecular weight, dynamin-like GTPase that plays an indispensable role in cell plate formation during cytokinesis in plant cells . This plant-specific protein is a key structural and functional component of the phragmoplast, the complex microtubule-based assembly that guides the construction of the new cell wall between daughter cells . Its primary research value lies in studying the fundamental mechanisms of plant cell division, membrane dynamics, and vesicle fusion. Researchers utilize this compound to explore how plants build new cell walls, a process critical to plant growth and development. The mechanism of action of this compound involves its polymerization into spiral, coiled structures via the interaction of two self-assembly domains, SA1 and SA2 . It localizes to the growing cell plate, where it is believed to facilitate the formation of vesicle-tubule-vesicle structures by guiding and squeezing Golgi-derived vesicles, leading to the fusion events that form the nascent cell plate . Studies using live-cell imaging of GFP-tagged this compound show it dynamically redistributes to the growing margins of the cell plate, marking the sites of active membrane fusion . Its function is essential, as overexpression can disrupt and slow down cell plate formation, leading to misoriented division planes . This product is supplied for research purposes to advance studies in plant cell biology, cytokinesis, and related fields. FOR RESEARCH USE ONLY. Not for use in diagnostic, therapeutic, or human consumption applications.

Properties

CAS No.

174958-46-4

Molecular Formula

C20H13N6O11S2.Na

Synonyms

phragmoplastin

Origin of Product

United States

Molecular Classification and Structural Attributes of Phragmoplastin

Phragmoplastin as a Member of the Dynamin Superfamily of GTPases

This compound is classified within the dynamin superfamily of large GTPases, which are enzymes that bind to and hydrolyze guanosine triphosphate (GTP). nih.gov This family of proteins is known for its role in membrane remodeling processes, such as vesicle formation and organelle division. wikipedia.org The original this compound was identified in soybean as a plant dynamin-like (PDL) protein. nih.govnih.gov Like other members of the dynamin superfamily, this compound's function is intrinsically linked to its ability to utilize the energy from GTP hydrolysis to mediate membrane fission and fusion events, which are essential for the construction of the cell plate during cytokinesis. nih.gov The activity of this compound is concentrated at the growing cell plate, where it is involved in the tubulation of membranes, a critical step in forming the complex network of vesicles that coalesce to form the new cell wall. nih.gov

Distinctive Structural Domains and Functional Motifs of this compound

The structure of this compound is characterized by several key domains that are conserved among dynamin-related proteins. However, it also possesses features that distinguish it from its animal counterparts. The primary domains of this compound include a GTPase domain, a middle domain, and a GTPase effector domain (GED).

A notable distinction of the this compound family (specifically the DRP1 subfamily to which it belongs) is the absence of a Pleckstrin homology (PH) domain and a Proline-rich (PR) domain, which are characteristic of many animal dynamins. nih.gov The PH domain is typically involved in binding to phosphoinositides in membranes, while the PR domain often serves as a site for protein-protein interactions. The lack of these domains in this compound suggests a different mechanism of membrane association and regulation in plants.

Interactive Data Table: Structural Domains of this compound

DomainFunction
GTPase Domain Binds and hydrolyzes GTP to provide energy for membrane remodeling.
Middle Domain Involved in the self-assembly of this compound molecules.
GTPase Effector Domain (GED) Plays a role in stimulating GTPase activity and also contributes to self-assembly.

Genetic Basis and Gene Family Diversity of this compound Homologs

In the model plant Arabidopsis thaliana, this compound-like proteins are part of a larger family of dynamin-related proteins (DRPs). This family is divided into subfamilies, with this compound homologs belonging to the plant-specific DRP1 family. nih.gov The Arabidopsis DRP1 family consists of five members: DRP1A, DRP1B, DRP1C, DRP1D, and DRP1E. nih.gov These proteins share a high degree of amino acid sequence identity with the originally identified soybean this compound. nih.gov

While these homologs share structural similarities, they exhibit distinct expression patterns and have both unique and overlapping functions in plant development. nih.govresearchgate.net For instance, DRP1A is the most strongly expressed member in many tissues, while the expression levels of DRP1C and DRP1E vary depending on the tissue type. researchgate.net Genetic studies have shown that these proteins are essential for processes such as clathrin-mediated endocytosis, cellulose synthesis, and proper cell expansion, in addition to their role in cytokinesis. nih.govresearchgate.net The diversity within the DRP1 family suggests a functional specialization that allows for precise regulation of membrane trafficking in different cellular contexts.

The evolutionary history of this compound is linked to the evolution of cytokinesis in green plants. Homologs of this compound have been identified in various plant lineages, including liverworts and some species of green algae. nih.gov The presence of this compound in these early-diverging plant groups highlights its fundamental importance in the phragmoplast-mediated cell division that is a hallmark of land plants and their close relatives. nih.gov

Phragmoplastin S Essential Role in Plant Cytokinesis

Spatiotemporal Dynamics and Localization within the Phragmoplast

The precise location and timing of phragmoplastin's appearance are crucial for its function. It is dynamically organized within the phragmoplast, a specialized microtubule and actin filament structure that orchestrates cell plate formation. nih.govuniprot.org

Association with the Forming Cell Plate and Growing Margins

Initially, this compound is observed in the central region of the phragmoplast where the cell plate begins to form. nih.gov As cytokinesis progresses, its localization shifts. Using green fluorescent protein (GFP) fused to this compound, researchers have visualized its dynamic behavior in living cells. nih.gov These studies reveal that as the cell plate expands centrifugally towards the parental cell wall, this compound concentration becomes highest at the growing margins of the plate, the primary sites of new vesicle fusion. nih.govannualreviews.org Double-labeling experiments have shown that while phragmoplast microtubules are more concentrated at the periphery of the developing plate, this compound is distributed across the entire width of the newly forming structure. embopress.orgnih.gov Once the cell plate is complete, this compound largely disappears, leaving behind only scattered punctate structures. annualreviews.org

Interaction with Phragmoplast Microtubule Arrays

The phragmoplast is characterized by two opposing sets of microtubules with their plus ends interdigitating at the equatorial plane. researchgate.netnih.gov These microtubule arrays serve as tracks for the transport of Golgi-derived vesicles to the developing cell plate. researchgate.net this compound's function is intimately linked to these microtubules. For instance, the microtubule-stabilizing drug taxol inhibits the redistribution of this compound to the growing edges of the cell plate, suggesting that microtubule reorganization is necessary for its proper localization. nih.gov This indicates a coordinated action between this compound and the microtubule cytoskeleton to ensure the targeted delivery and fusion of vesicles at the correct location. nih.govannualreviews.org The interaction is further highlighted by the observation that this compound is associated with Golgi-derived vesicles that are transported along these phragmoplast microtubules. oup.com

Coordination with Actin Filaments in Cytokinesis

In addition to microtubules, the phragmoplast also contains actin filaments. nih.govuniprot.org While the precise role of actin in relation to this compound is still being fully elucidated, it is known that the actin network is present throughout mitosis and cytokinesis. annualreviews.org The phragmoplast itself is a complex assembly of both microtubules and actin filaments that together create the framework for cell plate assembly. nih.govuniprot.org This coordinated interplay of cytoskeletal elements is essential for the proper formation of the new cell wall that divides the daughter cells.

Mechanisms of Cell Plate Assembly and Membrane Remodeling

This compound is not merely a structural component but an active participant in the molecular machinery that builds the cell plate. It is directly involved in the trafficking and fusion of vesicles that carry the necessary materials for the new cell wall.

Role in Golgi-Derived Vesicle Trafficking to the Division Plane

The cell plate is constructed from the fusion of vesicles originating from the Golgi apparatus. annualreviews.organnualreviews.org These vesicles are laden with polysaccharides and other components required for the new cell wall and plasma membrane. annualreviews.org Evidence suggests that this compound is associated with these exocytic vesicles as they journey from the Golgi to the division plane. embopress.orgresearchgate.net In fact, some data indicate that this compound may be involved in the very process of vesicle budding from the Golgi, a function similar to that of its homolog, dynamin, in animal cells. annualreviews.org The transport of these vesicles along the phragmoplast microtubules is a critical step, and this compound's presence on these vesicles underscores its importance in this targeted delivery system. oup.comrupress.org

Facilitation of Vesicle-Tubule-Vesicle (VTV) Structure Formation

A key challenge in cell plate formation is to create a flat, planar structure rather than a spherical one, which could result from the simple fusion of spherical vesicles. annualreviews.organnualreviews.org this compound plays a crucial role in overcoming this architectural problem by mediating the formation of dumbbell-shaped vesicle-tubule-vesicle (VTV) structures. annualreviews.orgwalshmedicalmedia.com It is proposed that this compound polymerizes on the surface of the Golgi-derived vesicles, causing them to be squeezed into these tubular shapes. annualreviews.org These VTV structures then fuse at their ends, creating a tubulovesicular network that forms the foundation of the cell plate. annualreviews.orgresearchgate.net This mechanism prevents the uncontrolled "ballooning" of fused vesicles and ensures the orderly construction of the cell plate. annualreviews.org This process is fundamental for the de novo formation of the membrane that will separate the two new daughter cells. researchgate.net

This compound's Pivotal Role in the Intricacies of Plant Cytokinesis

A detailed examination of the dynamin-like protein, this compound, reveals its critical functions in the final stages of plant cell division. From orchestrating membrane fusion events to ensuring the precise orientation of the new cell wall, this compound stands as a key regulator of cytokinesis, the process that concludes cell division by separating daughter cells.

Integration with Membrane Fusion Events During Cell Plate Expansion

The formation of the cell plate, a precursor to the new cell wall, is a hallmark of plant cytokinesis. This process involves the targeted delivery and fusion of vesicles derived from the Golgi apparatus to the equatorial plane of the dividing cell. wikipedia.org this compound, a dynamin-like protein, plays a direct and essential role in this intricate dance of membrane dynamics. nih.gov

Research has shown that this compound is concentrated in areas of active membrane fusion during cell plate formation. nih.govresearchgate.net Its localization pattern is dynamic; it first appears at the center of the nascent cell plate and then redistributes to the growing margins as the plate expands outwards towards the parental cell wall. nih.govresearchgate.net This redistribution is thought to be dependent on the reorganization of microtubules, as treatment with the microtubule-stabilizing drug taxol inhibits this process. nih.govresearchgate.net

A proposed model suggests that this compound facilitates the transformation of spherical Golgi-derived vesicles into tubular structures. researchgate.netresearchgate.net This change in shape is crucial to prevent the uncontrolled ballooning of fused vesicles and to ensure the formation of a flat, plate-like structure. researchgate.netannualreviews.org These tubular vesicles then fuse end-to-end, creating a tubulo-vesicular network that forms the foundation of the cell plate. researchgate.net This process is followed by the deposition of callose, which helps to dilate the tubules and form a continuous sheet. researchgate.net The entire process of cell plate formation, guided by the phragmoplast, occurs in two main phases, with this compound being a key player throughout. nih.gov

The expansion of the cell plate is a centrifugal process, growing from the center outwards. wikipedia.org As the central part of the cell plate matures, the phragmoplast disassembles in that region and new microtubule elements are added to its periphery, guiding the continuous delivery of vesicles to the growing edge. wikipedia.orglongdom.org

Regulation of Cell Division Plane Orientation

The precise placement of the new cell wall is critical for the proper development of plant tissues and organs. This compound contributes significantly to the regulation of the cell division plane.

Influence on New Cell Wall Placement

The orientation of cell division in plant cells is determined early in the process, often marked by a transient structure called the preprophase band of microtubules. annualreviews.org While the preprophase band disassembles before the onset of anaphase, it leaves behind a cortical division zone that guides the expanding phragmoplast and the nascent cell plate to the correct fusion site at the parental cell wall. nih.gov

The phragmoplast itself, a complex array of microtubules, actin filaments, and associated proteins, acts as the scaffold for cell plate assembly and guides its expansion. wikipedia.orgnih.gov The proper guidance of the phragmoplast to the pre-determined division site is crucial for accurate cell wall placement. plantae.org Proteins like TANGLED1 (TAN1) are known to accumulate at the division site and interact with cortical microtubules during telophase, helping to ensure the phragmoplast reaches its correct destination. plantae.orgoup.com While not directly placing the wall, this compound's role in the timely and efficient expansion of the cell plate is integral to this process.

Phenotypic Consequences of this compound Dysregulation in Cytokinesis

Studies involving the overexpression or mutation of this compound have provided clear evidence of its importance in maintaining the correct orientation of cell division. Overexpression of a GFP-phragmoplastin fusion protein has been shown to act as a dominant-negative, slowing down the completion of cell plate formation. nih.govresearchgate.net This delay often results in the formation of an oblique or tilted cell plate. nih.gov

Such misaligned cell plates can have significant consequences for cell and tissue development. The formation of oblique cell walls uncouples the plane of cell division from the axis of cell elongation, leading to the development of twisted and elongated cells with abnormal longitudinal divisions. nih.gov In some instances of cytokinetic failure due to other mutations, cells can become bi- or multi-nucleate, with incomplete cell wall stubs. researchgate.net These phenotypes underscore the critical role of this compound in ensuring the fidelity of cytokinesis and, consequently, the proper architecture of plant tissues.

Intracellular Interactions and Regulatory Networks of Phragmoplastin

GTPase Activity and Self-Assembly Properties

The functionality of phragmoplastin is fundamentally linked to its identity as a large GTPase. The binding and hydrolysis of Guanosine Triphosphate (GTP) fuel conformational changes that are essential for its role in membrane tubulation and fusion. This enzymatic activity is coupled with a remarkable capacity for self-assembly into higher-order structures that are critical for its function at the developing cell plate.

Hydrolysis of GTP and Conformational Changes

As a member of the dynamin superfamily, this compound possesses a conserved GTPase domain that binds and hydrolyzes GTP. annualreviews.org This process is not merely a passive event but a key regulatory switch that modulates the protein's activity and structure. The hydrolysis of GTP to Guanosine Diphosphate (GDP) and inorganic phosphate (B84403) induces significant conformational changes within the this compound molecule. nih.gov These changes are thought to provide the mechanical force necessary for constricting and remodeling Golgi-derived vesicles into the tubulovesicular network (TVN) that constitutes the nascent cell plate. annualreviews.org

The GTPase activity is regulated by various factors, including self-assembly. Like other dynamins, the GTPase activity of this compound is significantly stimulated upon oligomerization. oup.com This assembly-dependent activation ensures that the energy-releasing hydrolysis of GTP is spatially and temporally coordinated at the site of cell plate formation. The cycle of GTP binding, hydrolysis, and subsequent GDP release allows this compound to transition between different conformational states, driving the dynamic process of membrane fusion and restructuring. annualreviews.orgnih.gov

Oligomerization and Spiral Coiled Structure Formation

A defining characteristic of this compound is its ability to self-assemble into large, ordered polymers. researchgate.net This polymerization is mediated by two distinct self-assembly (SA) domains, designated SA1 and SA2. researchgate.net Research has shown that the SA1 domain of one this compound molecule can interact with the SA2 domain of another, leading to the formation of staggered polymers. researchgate.net

Electron microscopy has revealed that these polymers assemble into distinctive spiral or helical coiled structures. researchgate.net The formation of these helical arrays is dependent on GTP binding and can be induced by changes in ionic strength, suggesting a dynamic and regulated assembly process. oup.comresearchgate.net It is hypothesized that these this compound helices wrap around the Golgi-derived vesicles at the phragmoplast midline, actively squeezing them into the dumbbell-shaped vesicle-tubule-vesicle structures observed during cell plate formation. annualreviews.orgosu.edu This self-assembly into a mechanical scaffold is a crucial aspect of its function, enabling the transformation of discrete vesicles into the continuous membrane network of the mature cell plate.

Protein-Protein Interaction Networks

This compound functions as a node within a complex network of protein interactions at the cell plate. These interactions are vital for recruiting necessary components, regulating enzymatic activities, and ensuring the fidelity of cell plate construction. The network involves interactions with other core components of the cytokinetic machinery as well as with regulatory proteins.

Interactions with Cell Plate-Specific Proteins (e.g., KNOLLE)

The formation of the cell plate requires the coordinated action of numerous proteins, including the syntaxin (B1175090) KNOLLE, which is a key component of the vesicle fusion machinery. sdbonline.orgnih.gov While both this compound and KNOLLE are specifically localized to the developing cell plate, evidence suggests their roles are distinct but coordinated. researchgate.netrupress.org Studies in knolle mutants have shown that the Arabidopsis homolog of this compound, ADL1, still accumulates at the plane of cell division, indicating that the transport and initial localization of this compound are not dependent on KNOLLE function. nih.govrupress.org Although a direct physical interaction between this compound and KNOLLE has not been definitively established, their co-localization and involvement in sequential steps of cell plate formation—this compound in vesicle tubulation and KNOLLE in membrane fusion—imply a functional link within the broader regulatory network of cytokinesis. researchgate.netnih.gov

Association with PHIP1 (this compound-Interacting Protein 1)

A direct and significant interaction has been identified between this compound and this compound-Interacting Protein 1 (PHIP1). oup.combiorxiv.org PHIP1 was discovered through a yeast two-hybrid screen using this compound as bait and represents a plant-specific RNA-binding protein. biorxiv.orgresearchgate.net This protein contains several functional motifs, including two RNA recognition motifs (RRMs) and three CCHC-type zinc fingers. oup.comebi.ac.uk

The interaction is mediated by a fragment of this compound that contains its second dynamin homology domain (DYN2) and part of its GTPase effector domain (GED). researchgate.netresearchgate.net PHIP1 co-localizes with this compound at the cell plate during cytokinesis. oup.comresearchgate.net This association is believed to be crucial for its function, which involves the transport of specific mRNAs to the site of cell plate formation, thereby ensuring localized protein synthesis required for cytokinesis. biorxiv.orgresearchgate.net

Binding to Small GTPases (e.g., Rop1, Ran2)

This compound's interaction network extends to small GTPases, but this connection is primarily indirect, mediated by PHIP1. researchgate.net Research has demonstrated that PHIP1 interacts with two small GTP-binding proteins from Arabidopsis, Rop1 and Ran2. researchgate.netebi.ac.uk The interaction with Rop1, a Rho-like GTPase, is specific to its GTP-bound (active) state. ebi.ac.ukresearchgate.net Furthermore, PHIP1 binds specifically to the mRNA of Ran2, a small GTPase involved in nuclear transport and potentially cell cycle progression. ebi.ac.ukresearchgate.netbiorxiv.org

Given that this compound binds to PHIP1, this creates a molecular complex that links this compound to the signaling pathways of these small GTPases. The interaction between this compound, PHIP1, and Rop1/Ran2 suggests a model where this compound acts as a scaffold, using PHIP1 as an adapter to recruit regulatory proteins and specific mRNAs to the rapidly assembling cell plate. oup.comresearchgate.net This network ensures that the dynamic processes of vesicle fusion and cell plate construction are coordinated with upstream signaling cascades that govern cell polarity and progression through the cell cycle.

Data Tables

Table 1: Key Protein Interactors of this compound

Interacting Protein Protein Type Nature of Interaction Functional Implication
This compound Dynamin-like GTPase Self-assembly/Oligomerization Formation of spiral coiled structures for vesicle constriction.
PHIP1 RNA-binding protein Direct Recruitment of PHIP1 to the cell plate for localized mRNA transport.
KNOLLE Syntaxin Co-localization Coordinated function in cell plate formation (vesicle tubulation and fusion).
Rop1 Small GTPase (Rho-like) Indirect (via PHIP1) Linking cell plate machinery to Rop signaling pathways.

Table 2: Compound Names Mentioned

Compound Name
This compound
Guanosine Triphosphate (GTP)
Guanosine Diphosphate (GDP)
KNOLLE
This compound-Interacting Protein 1 (PHIP1)
Rop1
Ran2
ADL1
GDP

Interactions with Enzymes Involved in Cell Wall Component Synthesis (e.g., Callose Synthase, UDP-Glucose Transferase)

This compound plays a crucial role in the synthesis of the cell plate by interacting with key enzymes responsible for producing its components. Research has demonstrated a direct interaction between this compound and a cell plate-specific callose synthase (CalS1) in Arabidopsis. nih.gov This interaction is vital for the deposition of callose, a β-1,3-glucan, which is a primary component of the forming cell plate. nih.govdntb.gov.ua The CalS1 enzyme, which has a molecular mass of approximately 226 kD, contains a large central loop that faces the cytoplasm, providing a site for such interactions. nih.gov

Furthermore, this compound interacts with a novel UDP-glucose transferase (UGT1), which was identified using this compound as bait in a yeast two-hybrid screen. oup.comnih.gov UGT1 is believed to be a subunit of the callose synthase complex. oup.comwhiterose.ac.uk This interaction was confirmed through in vitro protein-protein interaction assays. oup.comnih.gov It is proposed that UGT1 facilitates the transfer of UDP-glucose, the substrate for callose synthesis, from sucrose (B13894) synthase to the callose synthase enzyme. oup.comnih.gov This creates a substrate channel, ensuring the rapid and efficient synthesis of callose at the expanding cell plate. oup.comnih.gov The co-purification of UGT1 with the product-entrapped callose synthase complex further supports its role as an integral part of this enzymatic machinery. oup.comnih.gov

Table 1: this compound Interactions in Cell Wall Synthesis

Interacting Protein Protein Type Function in Cytokinesis
Callose Synthase 1 (CalS1) Enzyme Synthesizes callose for the cell plate. nih.gov
UDP-glucose Transferase (UGT1) Enzyme Acts as a subunit of the callose synthase complex, potentially channeling UDP-glucose for callose synthesis. oup.comnih.gov

Partnerships with SH3P2 and DRP2B

This compound, a dynamin-related protein (DRP), functions in concert with other DRPs and associated proteins to orchestrate membrane remodeling during cell plate formation. One of its key partners is SH3 Domain-Containing Protein 2 (SH3P2). SH3P2 is essential for the tubulation of vesicles at the cell plate. researchgate.netnih.gov Plants with reduced SH3P2 levels exhibit defects in cytokinesis, characterized by the accumulation of unfused vesicles. nih.gov SH3P2 localizes to the leading, curved edges of the cell plate and forms a complex with another dynamin-related protein, DRP1A. researchgate.netnih.gov This collaboration is thought to be crucial for converting fused vesicles into the tubular network that forms the foundation of the cell plate. nih.gov

While a direct interaction between this compound (a DRP1A ortholog) and SH3P2 is implied by the complex formation between DRP1A and SH3P2, the connection might also be mediated by other proteins. Dynamin-related protein 2B (DRP2B) is another important partner. DRP2B colocalizes with DRP1A at the advancing edge of the cell plate. researchgate.net Since DRP2 proteins possess a proline-rich domain (PRD) and can form heterodimers with DRP1 proteins, it is plausible that SH3P2, which has an SH3 domain that binds to PRDs, interacts with DRP1A/phragmoplastin via DRP2B. nih.gov This intricate partnership highlights a coordinated effort to regulate the dynamic membrane fusion and fission events essential for cytokinesis. researchgate.netnih.gov

Association with Microtubule-Associated Proteins (MAPs)

The phragmoplast, a structure composed of microtubules (MTs), provides the scaffold for cell plate construction. cuni.cz The organization and dynamics of these microtubules are regulated by a variety of microtubule-associated proteins (MAPs), and this compound's function is closely linked to this network. wikipedia.org

A critical MAP in this process is MAP65-3. nih.govresearchgate.net MAP65-3 specifically cross-links antiparallel microtubules at the phragmoplast midline, which is essential for maintaining the structural integrity of the phragmoplast. nih.govresearchgate.net The function and localization of MAP65-3 are, in turn, influenced by signaling cascades that involve this compound-related pathways. For instance, the phosphorylation of MAP65 proteins by certain kinases can reduce their microtubule-bundling activity, allowing for the dynamic expansion of the phragmoplast. pnas.orgnaist.jp

While direct interaction data between this compound itself and specific MAPs is still emerging, the entire process of vesicle delivery to the growing cell plate is guided by the phragmoplast microtubules. wikipedia.org this compound is concentrated where membrane fusion is actively occurring, a process guided by the microtubule framework organized by MAPs. researchgate.net Therefore, an indirect but functionally critical association exists between this compound and MAPs like MAP65-3, as they collaboratively ensure the proper formation and expansion of the cell plate within the microtubule array. wikipedia.orgresearchgate.net

This compound in Signaling Pathways

Linkages with MAP Kinase Cascades (e.g., MPK4)

This compound's activity is integrated into broader signaling networks that control the progression of cytokinesis, most notably the Mitogen-Activated Protein Kinase (MAPK) cascades. A key player in this regulation is MPK4. nih.govresearchgate.net The NACK-PQR pathway, a specific MAPK cascade, is essential for stimulating the turnover of phragmoplast microtubules, which is necessary for the cell plate to expand. pnas.orgnaist.jp This pathway involves a MAPKKK (NPK1) and a MAPKK (MKK6/ANQ), which ultimately activates the MAPK, MPK4. nih.govtandfonline.com

MPK4 is crucial for proper cell plate formation. nih.govresearchgate.net Mutants lacking functional MPK4 exhibit severe cytokinetic defects, including immature or incomplete cell plates. nih.govresearchgate.net MPK4 localizes to the expanding cell plate during cytokinesis. nih.gov One of the downstream targets of MPK4 is the microtubule-associated protein MAP65-3. nih.govfrontiersin.org Phosphorylation of MAP65 proteins by the MAPK cascade is thought to reduce their microtubule-bundling activity, thereby promoting the dynamic behavior required for phragmoplast expansion. naist.jpfrontiersin.org The genetic and physical interactions observed between components of phosphoinositide signaling and the MPK4 cascade suggest a synergistic regulation of phragmoplast dynamics. nih.govnih.gov

Interplay with Phosphoinositides (e.g., PI4Kβ) in Phragmoplast Dynamics

Phosphoinositides, a class of signaling lipids, are critical for integrating membrane trafficking and cytoskeletal organization during cytokinesis. Specifically, phosphatidylinositol 4-kinases (PI4Ks), such as PI4Kβ, play a significant role. nih.govnih.gov In Arabidopsis, the dual loss of PI4Kβ1 and PI4Kβ2 leads to significant cytokinetic defects, including the accumulation of unfused vesicles and the formation of cell wall stubs. nih.govembopress.orgcumbria.ac.uk

These defects are linked to impaired membrane trafficking and an overstabilization of phragmoplast microtubules. nih.govoup.com This microtubule overstabilization is associated with the mislocalization of MAP65-3. nih.govnih.gov Research has revealed a direct physical interaction between PI4Kβ1 and MPK4. nih.gov The phenotypic similarities between pi4kβ and mpk4 mutants, combined with their genetic and physical interaction, strongly suggest they function in a related pathway. nih.govnih.govembopress.org It is proposed that PI4Kβ isoforms and MPK4 act together to control phragmoplast dynamics: PI4Kβs influence the proper localization of MAP65-3, while MPK4 regulates its activity through phosphorylation. nih.govnih.govembopress.org This interplay ensures that membrane delivery and microtubule reorganization are tightly coordinated for successful cell plate formation.

Table 2: this compound-Related Signaling Pathways

Pathway Component Type Role in Phragmoplast Dynamics
MPK4 Mitogen-Activated Protein Kinase Required for cell plate formation; phosphorylates MAP65-3 to regulate microtubule bundling. nih.govnih.govfrontiersin.org
PI4Kβ Phosphoinositide Kinase Influences MAP65-3 localization and integrates membrane trafficking with microtubule organization. nih.govnih.gov
MKK6/ANQ MAP Kinase Kinase Activates MPK4 as part of the MAPK cascade controlling cytokinesis. nih.govtandfonline.com
NPK1 MAP Kinase Kinase Kinase An upstream activator in the MAPK cascade that regulates phragmoplast microtubule turnover. pnas.orgtandfonline.com

Broader Cellular and Developmental Functions of Phragmoplastin Homologs

Contributions to Plant Morphogenesis and Organogenesis

The shoot apical meristem (SAM) is a highly organized structure responsible for generating all of the plant's above-ground organs. frontiersin.orgbiorxiv.org The function of phragmoplastin homologs is critical for maintaining this organization. Experiments involving the expression of a dominant-negative mutant this compound (Phr K47M) in tobacco plants resulted in severe retardation of shoot development. researchgate.net These transgenic plants exhibited a significant loss of the distinct cell layers of the meristem, including the tunica (TC) and corpus (CP), as well as leaf primordia (LP). researchgate.net

Furthermore, targeted experiments using a micro-induction system to locally overexpress this compound in the tobacco SAM have been shown to disrupt the regular pattern of cell division, particularly in the outer tunica layers. oup.com Overexpression appears to overload the vesicle transport system directed at the forming phragmoplast, which hinders its proper orientation. oup.com These findings underscore the essential role of controlled this compound activity in maintaining the cellular integrity and developmental program of the shoot apical meristem. oup.comresearchgate.net

Similar to the shoot, the root apical meristem depends on highly controlled cell divisions for its development and function. This compound has been localized to the cell plate in dividing soybean root tip cells, highlighting its fundamental role in this process. nih.govnih.gov Disruptions in the function of this compound homologs have profound effects on root apex organization. researchgate.net

In tobacco plants expressing the mutant Phr K47M, the root apical meristem lost its quiescent center (QC), a critical population of stem cell-organizing cells. researchgate.net The cells adjacent to the disorganized meristem subsequently enlarged and underwent premature differentiation. researchgate.net This demonstrates that the proper function of this compound is necessary not only for the act of cell division itself but also for maintaining the specific cell division patterns that preserve the stem cell niche in the root apex. researchgate.netresearchgate.net

This compound, by being a central component of the machinery that builds the cell plate, indirectly influences planar polarity. researchgate.net The phragmoplast, the structure that guides cell plate formation, must expand towards a specific site at the cell cortex, ensuring the new wall is correctly placed. frontiersin.orgnih.gov Proteins like TANGLED1 (TAN1) and PHRAGMOPLAST ORIENTING KINESIN1 (POK1) are known to localize at this division site to help guide the phragmoplast. oup.com While a direct interaction with these specific polarity-determining proteins is not fully elucidated, the disruption of this compound function, which leads to misoriented cell plates, directly translates to defects in the ordered cellular arrangement required for establishing planar polarity. researchgate.net

Involvement in Membrane Trafficking Beyond Cytokinesis

The functions of the this compound family of proteins are not confined to cytokinesis but extend to broader roles in the dynamic processes of membrane trafficking. wisc.edu As homologs of dynamin, which is a key regulator of vesicle formation in animal cells, plant DRPs, including this compound, are involved in various steps of the secretory and endocytic pathways. psu.eduoup.com

This compound and its homologs play a significant role in the movement of vesicles from the Golgi apparatus. annualreviews.org Research suggests that the GTPase activity of this compound is required for the budding of vesicles from the trans-Golgi network (TGN). researchgate.net These Golgi-derived vesicles, carrying proteins and polysaccharides, are then transported along the phragmoplast microtubules to the division plane to build the cell plate. oup.comresearchgate.net this compound itself is associated with these exocytic vesicles. nih.gov The phragmoplast structure, as a whole, controls the trafficking of these secretory vesicles, which originate from the TGN/early endosome. researchgate.net The existence of a family of this compound-like proteins targeted to different subcellular locations suggests a wider role for this group of proteins in regulating various vesicular trafficking pathways throughout the cell. osu.edu

During the maturation of the cell plate into a solid cell wall, a significant amount of the initial membrane delivered to the division plane is removed. wisc.edu It is estimated that nearly 75% of the membrane is recycled, indicating a critical role for endocytosis in this process. wisc.edu Evidence points to the involvement of this compound homologs in this membrane remodeling, specifically through clathrin-mediated endocytosis (CME). nih.gov

Clathrin and its associated adaptor proteins, which are hallmarks of endocytic vesicle formation, have been localized to the growing cell plate. nih.govpnas.orgscispace.com For instance, the adaptin-like protein TPLATE and Clathrin Light Chain 2 (CLC2) are targeted to the expanding cell plate. pnas.org The recruitment of these proteins occurs via distinct pathways, some of which are dependent on the transport of secretory vesicles. nih.gov Furthermore, specific adaptor proteins like AtECA1 have been identified that bind to the clathrin heavy chain and are thought to function in the formation of clathrin-coated vesicles (CCVs) budding from the cell plate. scispace.com Given that this compound is a homolog of dynamin, a protein essential for pinching off CCVs from membranes in other eukaryotes, it is strongly implicated in the scission step of endocytosis at the cell plate. molbiolcell.orgista.ac.at

Research Findings on Broader Functions of this compound Homologs

Section Function Key Research Findings Organism(s) Studied Reference(s)
5.1.1 Shoot Apical Meristem DevelopmentExpression of mutant this compound (Phr K47M) causes retardation of shoot development and loss of organized tunica-corpus layers.Tobacco researchgate.net
Local overexpression disrupts the pattern of cell division in the outer tunica layers of the meristem.Tobacco oup.com
5.1.2 Root Apex Cell DivisionExpression of mutant this compound leads to the loss of the quiescent center and premature cell differentiation.Tobacco researchgate.net
This compound is localized across the newly formed cell plate in dividing root tip cells.Soybean nih.govnih.gov
5.1.3 Planar Polarity FormationAs a key protein in cell plate formation, its correct function is essential for the oriented cell divisions that establish tissue patterns.General Plant oup.comfrontiersin.org
Misoriented cell plates resulting from this compound disruption lead to disorganized tissues.Tobacco researchgate.net
5.2.1 Vesicular TraffickingGTPase activity is likely required for vesicle budding from the trans-Golgi Network (TGN).Soybean, Tobacco annualreviews.orgresearchgate.net
This compound is associated with Golgi-derived vesicles transported to the cell plate.Soybean nih.govoup.com
5.2.2 Endocytosis & CCV FormationInvolved in membrane recycling from the maturing cell plate, where ~75% of the membrane is removed.General Plant wisc.edu
Clathrin and adaptor proteins (e.g., TPLATE, AtECA1) are recruited to the expanding cell plate, indicating active CME.Arabidopsis nih.govscispace.com

Role in Plasma Membrane Homeostasis and Cell Wall Integrity

This compound and its homologs are integral to the maintenance of plasma membrane (PM) homeostasis and the structural integrity of the cell wall. These dynamin-related proteins (DRPs) participate in crucial membrane trafficking events, including endocytosis and the formation of vesicles from the Golgi apparatus, which are fundamental for the de novo assembly and maintenance of the plasma membrane. nih.govnih.gov

Research on the Arabidopsis homolog, ADL1A, has demonstrated that it is essential for plasma membrane biogenesis and maintenance. nih.govnih.gov Functional ADL1A-GFP fusion proteins have been observed to localize asymmetrically to the plasma membrane in both newly formed and mature root cells, suggesting a continuous role in PM dynamics. nih.govresearchgate.net The loss of ADL1 function can lead to defects in plasma membrane recycling, which is critical as a significant portion of the membrane material incorporated into an expanding plasma membrane is recycled. nih.govnih.gov For instance, in mutants lacking functional ADL1A, the rapidly expanding stigmatic papillae exhibit an aberrant, undulated plasma membrane, highlighting the protein's role in maintaining PM integrity during periods of extensive cell growth. nih.gov

Implications in Specialized Cell Development (e.g., Root Hairs, Stigmatic Papillae)

The functions of this compound homologs in membrane trafficking and cell wall synthesis are critically important for the development of specialized plant cells that undergo polarized or extensive growth, such as root hairs and stigmatic papillae. nih.govnih.gov

Root Hairs: Root hairs are tubular outgrowths from epidermal cells that exemplify polarized tip growth. This process requires the targeted delivery of vesicles containing cell wall precursors and membrane components to the growing apex. The Arabidopsis dynamin-like gene family, ADL1, which includes homologs of this compound, has been shown to be essential for this type of polarized cell expansion. nih.govresearchgate.net Specifically, the ADL1C isoform is proposed to function in plasma membrane dynamics at the very tip of expanding root hairs. researchgate.net The development of root hairs is a complex process involving numerous genes that regulate cytoskeletal dynamics, cell wall remodeling, and vesicle trafficking—all processes where dynamin-related proteins like this compound are key players. biorxiv.org

Stigmatic Papillae: Stigmatic papillae are specialized epidermal cells on the pistil that are crucial for pollen reception and successful fertilization. nih.gov These cells undergo significant and rapid anisotropic expansion to reach maturity. nih.gov Research has revealed that the this compound homolog ADL1A is indispensable for this developmental process. nih.govnih.gov Expression of the ADL1A gene is strongly upregulated just before and during the elongation of stigmatic papillae. nih.gov In adl1A mutants, these papillae fail to expand properly. Instead of forming their characteristic flask shape, they become spherical and bloated, which is correlated with a significant reduction in fertility. nih.gov This phenotype is attributed to a failure in maintaining the plasma membrane during rapid expansion, reinforcing the role of ADL1A in de novo plasma membrane assembly and recycling. nih.govnih.gov

The table below summarizes the observed defects in specialized cells of Arabidopsis mutants lacking functional this compound homologs.

Table 1. Phenotypes of adl1 Mutants in Specialized Cell Development
Gene/HomologSpecialized Cell TypeObserved Phenotype in MutantInferred Function of Wild-Type ProteinReference
ADL1AStigmatic PapillaeFailure of anisotropic expansion; cells become spherical and bloated. Aberrant, undulated plasma membrane.Essential for plasma membrane maintenance and recycling during rapid, polarized cell expansion. nih.govnih.gov
ADL1CRoot HairsDefects in tip growth (inferred).Functions in plasma membrane dynamics at the tip of expanding root hairs. researchgate.net
ADL1A/ADL1ETrichomes (Leaf Hairs)Phenotypically resemble mutants with defects in branch formation.Plays a role in determining cell shape, possibly through interaction with the cytoskeleton. nih.gov

Evolutionary Biology of Phragmoplastin and Plant Cytokinesis Systems

Phylogenetic Analysis of Phragmoplastin Gene Sequences

This compound belongs to the dynamin superfamily of large GTPases, which are involved in membrane fission and fusion events across eukaryotes. nih.govfrontiersin.org First identified in soybean, this plant dynamin-like (PDL) protein was named "this compound" due to its specific temporal and spatial localization within the phragmoplast during cell division. nih.govnih.govembopress.org Phylogenetic analyses based on this compound gene sequences reveal its evolutionary relationship to other dynamins and help trace the origins of plant-specific cytokinesis.

Studies involving the sequencing of this compound from various plant and algal species have shown that it forms a distinct clade within the dynamin family. nih.govresearchgate.net These analyses suggest that the dynamin used for chloroplast division is derived from a dynamin involved in eukaryotic cytokinesis. pnas.org This evolutionary linkage highlights how existing cellular machinery was adapted for new functions following endosymbiotic events. The application of a host cell's cytokinetic dynamin to the division of the endosymbiont may have been a crucial step in synchronizing their cell cycles. pnas.org

Maximum-parsimony trees constructed from partial this compound sequences demonstrate the feasibility of using this gene to explore the evolutionary history of the phragmoplast. researchgate.netua.edu For instance, analysis of sequences from the leafy liverwort Bazzania, the trentepohlialean green algae Trentepohlia and Cephaleuros, and soybean (Glycine max) has provided the first data for phragmoplastins in algae and liverworts, offering a foundation for charting the development of the phragmoplast. nih.govresearchgate.netua.edu

Table 1: Phylogenetic Relationship of this compound

Protein FamilyKey MemberPrimary Function in CytokinesisEvolutionary Origin
Dynamin SuperfamilyThis compound (DRP1)Vesicle fusion and cell plate formation in plantsDerived from ancestral eukaryotic cytokinetic dynamins
Dynamin SuperfamilyChloroplast Division Dynamin (DRP5B/ARC5)Division of chloroplastsDerived from host's cytokinetic dynamin machinery
Dynamin SuperfamilyAnimal DynaminEndocytosis and vesicle trafficking; some roles in midbody functionShared common ancestor with plant dynamins

Conservation Across Green Lineages: Algae to Land Plants

Phragmoplast-mediated cytokinesis is a hallmark of land plants (Embryophyta) and their closest algal relatives, the streptophyte algae. nih.govua.edumicrobiologyresearch.org This mode of cell division is present in some species of the algal orders Coleochaetales, Charales, and Zygnematales, which are considered basal to the land plant lineage. researchgate.netua.edu The presence of this compound and the phragmoplast structure is largely conserved across these green lineages, indicating a shared evolutionary origin. The Streptophyta comprises land plants and six main lineages of freshwater green algae: Mesostigmatophyceae, Chlorokybophyceae, Klebsormidiophyceae, Charophyceae, Coleochaetophyceae, and Zygnematophyceae. nih.gov

Conversely, this type of cell division is generally absent in the other major green plant lineage, the chlorophyte algae. nih.govua.edu However, a well-developed phragmoplast has been documented in some subaerial green algae belonging to the order Trentepohliales (e.g., Cephaleuros parasiticus and Trentepohlia odorata), which molecular data place firmly within the chlorophytes. researchgate.netua.edumicrobiologyresearch.org The discovery of this compound gene sequences in these chlorophyte algae raises questions about whether this represents a case of convergent evolution or an ancestral trait that was lost in most other chlorophytes. nih.govresearchgate.netua.edu Analysis of this compound gene sequences in both chlorophyte and streptophyte algae is a key area of research for understanding the evolutionary trajectory of the phragmoplast. nih.govmicrobiologyresearch.org

The evolution of a hexameric cellulose synthase complex is also a unique feature of streptophytes, highlighting a suite of cellular innovations that arose in the lineage leading to land plants. nih.gov The study of these conserved elements across the green algae-to-land plant transition is crucial for understanding the adaptations required for terrestrial life.

Co-evolution with Phragmoplast-Mediated Cytokinesis

The evolution of the this compound protein is inextricably linked to the evolution of the phragmoplast itself. The phragmoplast is a complex structure composed of microtubules, microfilaments, and endoplasmic reticulum elements that serves as a scaffold for the construction of the cell plate. nih.govwikipedia.org this compound's role is to mediate the fusion of Golgi-derived vesicles that deliver the necessary materials for the new cell wall at the division plane. nih.govnih.gov

Research has demonstrated that this compound localizes specifically to the cell plate as it forms. nih.govnih.gov Using a fusion of this compound with Green Fluorescent Protein (GFP), studies in living tobacco cells have shown that this compound first appears in the center of the forming plate. As the plate expands centrifugally towards the parental cell walls, this compound redistributes to the growing edges where vesicle fusion is most active. nih.gov This dynamic process suggests that this compound is a key regulator of the early membrane fusion events essential for cell plate assembly. ua.edu

The expansion of the phragmoplast is a critical and unique evolutionary advancement for plants, allowing for the division of large, vacuolated cells and the precise placement of the new cell wall. nagoya-u.ac.jpnih.gov This process involves the coordinated disassembly of microtubules in the center of the phragmoplast and their reassembly at the periphery. wikipedia.org The function of this compound is tightly coupled with this microtubule reorganization, as demonstrated by experiments where the microtubule-stabilizing drug taxol inhibited the redistribution of this compound. nih.gov Therefore, the molecular evolution of the this compound gene has likely been driven by the selective pressures associated with refining the efficiency and regulation of phragmoplast-mediated cytokinesis.

Analogies and Divergences with Animal Cytokinesis Structures (e.g., Midbody)

While plant and animal cytokinesis appear morphologically distinct—cell plate formation versus contractile ring constriction—there are surprising analogies at the structural and molecular levels, particularly between the plant phragmoplast and the animal midbody. nih.govnih.gov Both structures are microtubule-based arrays that form between the separating daughter nuclei during telophase and serve as organizing centers for the final stages of cell division. researchgate.netresearchgate.net

The midbody in animal cells is a remnant of the spindle midzone and contains a dense protein matrix where antiparallel microtubules interdigitate. researchgate.net Similarly, the phragmoplast has a midline where microtubules from opposing poles overlap. nih.govresearchgate.net Both structures are sites of vesicle accumulation; in plants, Golgi-derived vesicles gather to form the cell plate, while in animals, endosomal vesicles are transported along midbody microtubules to the site of abscission, the final separation of the two daughter cells. nih.govresearchgate.net

Despite these analogies, significant divergences exist. The primary difference lies in their dynamics and ultimate fate. The phragmoplast is a transient and highly dynamic structure that expands centrifugally to deliver cell plate materials across the entire division plane. nagoya-u.ac.jpnih.gov In contrast, the animal midbody does not typically expand; it remains as a static structure that is ultimately cleaved during abscission or inherited by one of the daughter cells. nih.govbiologyreader.com Furthermore, the primary force for division in animals is the contraction of an actin-myosin ring, a structure absent in the phragmoplast-mediated cytokinesis of land plants. nih.govbiologyreader.com These differences reflect the distinct evolutionary paths taken by plants and animals, largely dictated by the presence of a rigid cell wall in plants, which necessitates an "inside-out" construction of the new partition. nih.gov

Table 2: Comparison of Phragmoplast and Midbody

FeaturePlant PhragmoplastAnimal Midbody
Primary Function Scaffold for cell plate formationOrganizing center for final abscission
Composition Microtubules, actin filaments, ER, vesiclesOverlapping microtubules, dense protein matrix, vesicles
Dynamics Highly dynamic, expands centrifugallyLargely static, does not expand
Force Generation Vesicle fusion and depositionActin-myosin contractile ring (precedes midbody formation)
Outcome Forms a new cell wallSite of final cell separation (abscission)

Advanced Methodological Approaches in Phragmoplastin Research

Molecular Genetic Techniques

Molecular genetic tools have been fundamental in dissecting the roles of phragmoplastin and its related proteins.

The initial identification and molecular characterization of this compound began with the cloning of its corresponding gene. A dynamin-like protein, originally named PDL, was first identified in soybean (Glycine max), and its gene was subsequently cloned. nih.govembopress.org Based on its distinct localization to the phragmoplast during cell division, it was termed this compound. nih.gov This pioneering work paved the way for identifying homologous genes in other plant species.

Further research has revealed that this compound is part of a large family of dynamin-related proteins (DRPs). In the model organism Arabidopsis thaliana, for instance, there are 16 members of the DRP family. nih.gov Among these, several have been classified as this compound-like based on sequence homology. For example, Arabidopsis DRP1A (also known as ADL1), DRP1C, and DRP1E are considered this compound-like proteins. nih.gov The cloning of these various genes has enabled detailed studies into their expression patterns and functional specificities. Analysis of gene expression has shown that some of these proteins are transiently recruited to the forming cell plate during cytokinesis, while also having functions in other subcellular locations. researchgate.net

Table 1: Examples of Cloned this compound and this compound-like Genes

Gene/Protein Name Organism Key Findings from Cloning and Expression
This compound (PDL) Glycine max (Soybean) Identified as a dynamin-like protein; localized to the cell plate of dividing root tip cells. nih.govembopress.org
DRP1A (ADL1) Arabidopsis thaliana A this compound-like protein; interacts with other DRPs and localizes to the cell plate. nih.gov
DRP1C Arabidopsis thaliana Belongs to the this compound-like protein group; shows distinct localization patterns at the cell plate. nih.gov

To study the direct consequences of altered this compound activity, researchers have employed inducible gene expression systems. These systems allow for the controlled expression of a gene at specific developmental stages or in specific tissues, which is particularly useful for genes that might be lethal if constitutively overexpressed or knocked out. researchgate.netcabidigitallibrary.org

A notable application of this technique was the use of an inducible system to express this compound in the shoot apical meristem of plants. pnas.org This approach allowed for the targeted manipulation of cell division patterns. The induced expression of this compound led to alterations in the orientation of cell division. pnas.org While this change in division pattern was not sufficient to trigger new organ formation on its own, it surprisingly altered the expression patterns of other genes involved in leaf development. pnas.org This demonstrates the power of inducible systems to uncouple different cellular processes and reveal complex regulatory networks.

Commonly used inducible systems in plants that can be applied to study proteins like this compound include:

Ethanol-inducible systems (AlcR/AlcA): Gene expression is induced by the application of ethanol. researchgate.net

Dexamethasone-inducible systems (GR fusions, GVG, pOp/LhGR): The synthetic glucocorticoid dexamethasone (B1670325) triggers gene expression. researchgate.netbiorxiv.org

β-estradiol-inducible systems (XVE/OlexA): The mammalian steroid hormone β-estradiol is used as the inducing chemical. researchgate.netdb-thueringen.demdpi.com

Targeted mutagenesis provides a precise way to investigate gene function by creating specific mutations. In this compound research, this has been used to create functionally altered versions of the protein. For example, a GTPase-defective this compound mutant was found to act as a dominant-negative, interfering with the function of the wild-type protein. nih.govannualreviews.org This mutant protein led to a reduction in the transport of vesicles to the cell plate and the formation of abnormal, dense tubule-like structures, highlighting the importance of the GTPase activity for proper cell plate formation. nih.govannualreviews.org

Modern gene-editing technologies like CRISPR/Cas9 have become powerful tools for targeted mutagenesis in plants, including soybean, the organism in which this compound was first cloned. mdpi.comnih.govfrontiersin.orgnih.gov These techniques allow for the creation of specific knockout or altered alleles of this compound genes, enabling detailed characterization of their roles in plant growth and development. The analysis of such mutants can reveal the specific contributions of different this compound family members to cytokinesis and other cellular processes.

Cellular and Live-Cell Imaging Techniques

Visualizing the subcellular localization and dynamic behavior of this compound has been central to understanding its function.

Immunolocalization techniques use antibodies to detect the specific location of a protein within a cell. In early studies, indirect immunofluorescence microscopy was crucial in establishing the association of this compound with the cell plate in dividing soybean root tip cells. nih.govembopress.org These studies involved double-labeling experiments, which showed that this compound is distributed across the entire width of the newly forming cell plate, a pattern distinct from that of phragmoplast microtubules, which are concentrated at the periphery. nih.govwikipedia.org

Immuno-electron microscopy offers higher resolution, allowing for a more detailed view of a protein's location within subcellular structures. While specific immuno-electron microscopy studies on this compound are less commonly cited in the provided context, this technique is generally used to confirm and refine the localization data obtained from immunofluorescence, providing ultrastructural details of protein association with membranes and cytoskeletal elements.

Table 2: Key Findings from Immunofluorescence Studies of this compound

Technique Organism/Cell Type Key Findings
Indirect Immunofluorescence Glycine max (Soybean) root tip cells This compound localizes to the cell plate during cytokinesis. nih.govembopress.org

The fusion of this compound with Green Fluorescent Protein (GFP) has revolutionized the study of its dynamics in living cells. By introducing a GFP-phragmoplastin fusion protein into tobacco BY-2 cells, researchers were able to monitor the behavior of the protein in real-time during cytokinesis. nih.govresearchgate.net

These live-cell imaging studies revealed several key aspects of this compound function:

Initiation: GFP-phragmoplastin first appears in the center of the forming cell plate. nih.gov

Redistribution: As the cell plate expands outwards towards the parental cell wall, GFP-phragmoplastin redistributes to the growing margins of the plate, where membrane fusion is most active. nih.gov

Two-phase process: The dynamics of GFP-phragmoplastin suggest that cell plate formation occurs in two phases, an initial phase within the core phragmoplast followed by a concentric expansion. nih.gov

Functional consequences of overexpression: Overexpression of the GFP-phragmoplastin fusion protein acted as a dominant-negative, slowing down cell plate formation and often resulting in oblique cell plates. nih.gov

Furthermore, GFP-tagging of Arabidopsis DRP1A and DRP1C has shown their association with the cytoskeleton during the G1 phase of the cell cycle, suggesting functions beyond cytokinesis. nih.gov Live-cell imaging, often combined with advanced microscopy techniques like confocal laser scanning microscopy (CLSM), continues to be a vital tool for analyzing the kinetics of the phragmoplast and the roles of associated proteins like this compound. nih.govresearchgate.netfrontiersin.org

Table 3: Chemical Compounds Mentioned

Compound Name
Dexamethasone
Ethanol
β-estradiol
Taxol
Propyzamid
Cytochalasin D

Confocal Laser Scanning Microscopy (CLSM) for Phragmoplast Kinetics

Confocal Laser Scanning Microscopy (CLSM) is a powerful tool for observing the dynamic processes of this compound in living plant cells. researchgate.netnih.gov This high-resolution imaging technique allows for the three-dimensional localization of fluorescently labeled molecules, providing a detailed view of their distribution and movement over time. unl.eduwur.nl

To study this compound kinetics, scientists often create a chimeric protein by fusing Green Fluorescent Protein (GFP) to this compound. nih.gov This GFP-phragmoplastin, when expressed in plant cells such as those from tobacco BY-2, is functional and correctly targets the cell plate during cytokinesis. nih.gov Live-cell imaging using CLSM reveals that GFP-phragmoplastin first appears at the center of the developing cell plate. As the cell plate expands towards the parental cell walls, the this compound signal redistributes to the growing margins, where active membrane fusion is occurring. nih.gov

The kinetics of this redistribution can be quantified by acquiring time-series images (xyzt acquisition mode). researchgate.net A reasonable time interval for capturing the dynamic changes during phragmoplast expansion is around 30 seconds. researchgate.net The use of microtubule-stabilizing drugs like taxol has demonstrated that the redistribution of this compound is dependent on the reorganization of microtubules, as the drug inhibits this process. nih.gov Overexpression of GFP-phragmoplastin can act as a dominant negative, slowing the completion of cell plate formation and sometimes leading to the formation of oblique cell plates. nih.gov

Key Findings from CLSM Studies:

ObservationImplication
Initial localization of this compound at the center of the forming cell plate.This compound is involved in the initial stages of cell plate assembly.
Redistribution to the growing margins of the expanding cell plate.This compound's function is concentrated at the site of active vesicle fusion.
Inhibition of redistribution by taxol.The dynamic behavior of this compound is dependent on microtubule dynamics.
Delayed cell plate formation with overexpression.Proper stoichiometry of this compound is crucial for efficient cytokinesis.

Biochemical and Biophysical Characterization

Understanding the biochemical function of this compound relies on the ability to produce and purify the protein for in vitro analysis. This compound is a high molecular weight GTPase, and its enzymatic activity is central to its function. nih.gov

For purification, the this compound gene is often cloned and expressed in bacterial systems like E. coli, frequently as a fusion protein with tags such as Glutathione-S-Transferase (GST) or Maltose Binding Protein (MBP). researchgate.net These tags facilitate purification from the bacterial lysate using affinity chromatography. For instance, GST-fusion proteins can be captured on glutathione-agarose resin. thermofisher.com

Once purified, the GTPase activity of this compound can be measured using various biochemical assays. A common method is a photometric assay that measures the release of inorganic phosphate (B84403) resulting from GTP hydrolysis. nih.gov Active GTPase pull-down assays can also be employed to specifically isolate the active, GTP-bound form of the protein from a mixture. thermofisher.comthermofisher.com These assays often use the protein-binding domain (PBD) of a downstream effector molecule, which specifically binds to the active GTPase, to capture it from a cell lysate. thermofisher.comthermofisher.com As controls, non-hydrolyzable GTP analogs like GTPγS are used to lock the GTPase in an active state, while an excess of GDP is used to promote the inactive state. thermofisher.com Studies have shown that the polymerization of this compound is dependent on GTP binding. researchgate.netoup.comresearchgate.net

Identifying the proteins that interact with this compound is crucial for elucidating its regulatory networks and the broader molecular machinery of cell plate formation. The yeast two-hybrid (Y2H) system is a powerful genetic method for mapping these protein-protein interactions. nih.govdkfz.denih.govresearchgate.net

The Y2H system is based on the reconstitution of a functional transcription factor. nih.govresearchgate.net The protein of interest, the "bait" (e.g., this compound), is fused to a DNA-binding domain (DBD). A library of potential interacting partners, the "prey," is fused to a transcriptional activation domain (AD). If the bait and prey proteins interact, the DBD and AD are brought into close proximity, activating the transcription of a reporter gene, which allows for the selection and identification of interacting partners. nih.govresearchgate.net

Using this system, it has been demonstrated that this compound can interact with itself, a process known as self-assembly. researchgate.net Specifically, the full-length this compound molecule fused to both the DBD and AD allows for self-assembly to be detected. researchgate.net In an effort to identify other this compound-associated proteins, an Arabidopsis cDNA library was screened using the Y2H system. researchgate.net This screen led to the identification of a this compound-interacting protein, PHIP1. oup.com

This compound Interactions Identified by Yeast Two-Hybrid:

Interacting PartnerSignificance
This compound (self-assembly)Essential for the polymerization of this compound into higher-order structures. researchgate.net
PHIP1A novel protein that may link this compound to other cellular processes at the cell plate. oup.com

This compound has the ability to self-assemble into polymeric structures, a key aspect of its function. nih.gov In vitro studies have been instrumental in characterizing this polymerization process. It has been shown that this compound polymerizes to form oligomers. nih.gov

Research has identified two distinct self-assembly domains within the this compound molecule, termed SA1 and SA2. nih.govresearchgate.net SA1 is located near the N-terminus and overlaps with the GTP-binding region, while SA2 is situated in the middle of the molecule. nih.gov In vitro binding assays, using radiolabeled peptides corresponding to these domains, have confirmed that the SA1 domain of one this compound molecule can interact with the SA2 domain of another. nih.gov

This intermolecular interaction between SA1 and SA2 drives the formation of polymers. nih.govresearchgate.netoup.comresearchgate.net Electron microscopy studies of purified this compound have revealed that these polymers form staggered, contoured spiral or helical structures. nih.gov The formation of these helical arrays can be induced by reducing the salt concentration in the buffer. nih.gov It is proposed that these helical polymers of this compound wrap around vesicles at the cell plate, potentially squeezing them to facilitate the formation of the tubulo-vesicular network. nih.gov

Computational and Theoretical Modeling of this compound Function

While direct experimental data on computational modeling specifically for this compound is limited, the principles of computational modeling are being applied to understand complex cellular processes like cytokinesis and membrane dynamics, which are relevant to this compound's function. oup.comfrontiersin.orgbiorxiv.orgresearchgate.net

Computational models can be developed to simulate the dynamics of protein-membrane interactions and the physical forces involved in processes like membrane fission and fusion. For instance, models can explore how proteins like dynamin (and by extension, this compound) generate and respond to membrane curvature. The formation of toroidal membrane structures, which are relevant to the fusion pores at the cell plate, can be modeled to understand the lipid and protein properties required for their stability. biorxiv.org

Theoretical models can also be used to integrate experimental data and formulate hypotheses about the system-level behavior of the phragmoplast. For example, a model could incorporate the known kinetics of microtubule dynamics, vesicle transport, and this compound polymerization to simulate the expansion of the phragmoplast and the formation of the cell plate. oup.com Such models can help to understand how the collective behavior of individual components gives rise to the robust and organized process of plant cell division.

Future Directions and Emerging Research Perspectives on Phragmoplastin

Elucidation of Novel Phragmoplastin-Interacting Partners

A comprehensive understanding of this compound's function necessitates the identification of its complete network of interacting proteins. To date, research has identified a novel this compound-interacting protein, PHIP1, which is a plant-specific RNA-binding protein. researchgate.netoup.comsgst.cn PHIP1 contains several functional motifs, including a lysine-rich domain, two RNA recognition motifs, and three CCHC-type zinc fingers. researchgate.netoup.comsgst.cn Yeast two-hybrid screening has been instrumental in identifying such partners. researchgate.netresearchgate.net Besides this compound, PHIP1 also interacts with other proteins involved in cytokinesis, such as the small GTP-binding proteins Rop1 and Ran2. researchgate.netoup.comdntb.gov.ua

Future research will focus on large-scale screening methods, such as yeast two-hybrid systems and co-immunoprecipitation coupled with mass spectrometry, to uncover the full spectrum of proteins that form complexes with this compound at the cell plate. researchgate.netresearchgate.net Several other proteins, including centrin, cdc48, annexin, calmodulin, and a cytokinesis-specific MAP kinase (MMK3), have been localized to the cell plate, but their direct interaction with this compound and their precise functions remain largely unknown. annualreviews.org The characterization of these novel interactors is crucial for constructing a detailed molecular map of the cell plate formation machinery.

| Table 1: Known and Potential this compound-Interacting Proteins | | :--- | :--- | | Protein Name | Description & Putative Role | | PHIP1 | A this compound-interacting, plant-specific RNA-binding protein that may be involved in polarized mRNA transport to the cell plate. researchgate.netoup.comsgst.cn | | Rop1 | A small GTP-binding protein that interacts with PHIP1, suggesting a regulatory link. researchgate.netoup.comdntb.gov.ua | | Ran2 | A small GTP-binding protein that interacts with PHIP1. researchgate.netoup.comdntb.gov.ua | | Callose Synthase | An enzyme responsible for callose synthesis at the cell plate; it interacts with other cell plate-associated proteins. researchgate.net | | cdc48 | A protein localized at the cell plate with a yet-to-be-determined function in cytokinesis. annualreviews.org | | Annexin | A calcium-dependent phospholipid-binding protein found at the cell plate. annualreviews.org | | Calmodulin | A calcium-binding messenger protein present at the cell plate, suggesting a role for calcium signaling. annualreviews.org |

High-Resolution Structural Biology of this compound Complexes

This compound belongs to the dynamin superfamily of large GTPases and plays a critical role in remodeling membranes during cell plate formation. annualreviews.organnualreviews.orgnih.gov It facilitates the creation of tubulovesicular networks by polymerizing into spiral, helical structures that wrap around and constrict vesicles. researchgate.netannualreviews.orgresearchgate.netua.edu This function is dependent on two separable self-assembly domains (SA1 and SA2) and its GTP-binding ability. researchgate.netresearchgate.netresearchgate.net

A major frontier in this compound research is the determination of the high-resolution three-dimensional structures of this compound polymers and their complexes with interacting proteins and lipids. Advanced techniques such as cryo-electron microscopy (cryo-EM) and X-ray crystallography are essential for this endeavor. nih.govevotec.comthermofisher.com These methods can provide near-atomic resolution views of large, dynamic biological machines. nih.govthermofisher.com Elucidating the structure of this compound filaments will reveal the precise molecular mechanism by which it deforms membranes and how its activity is regulated by GTP hydrolysis and interactions with other proteins. Such structural insights are fundamental to understanding how the cell plate is constructed. thermofisher.com

Dissection of Signaling Cascades Orchestrating this compound Activity

The dynamic activity of this compound during cytokinesis is tightly regulated by complex signaling networks. Its function is intrinsically linked to its GTPase activity, which can be modulated by various factors, including calcium ion concentrations. annualreviews.org Broader signaling pathways are also known to be essential for the progression of cytokinesis. These include cascades involving Mitogen-Activated Protein Kinases (MAPKs), Cyclin-Dependent Kinases (CDKs), and Aurora Kinases, which regulate the depolymerization of microtubules at the phragmoplast core. biorxiv.orgwikipedia.org

Future investigations must aim to connect these overarching signaling pathways directly to the regulation of this compound. A key objective is to identify the specific kinases that phosphorylate this compound or its interacting partners, and the phosphatases that reverse this modification. For instance, the inactivation of CDK1 is required for the initiation of cytokinesis. annualreviews.org Understanding how these phosphorylation events modulate this compound's recruitment to the cell plate, its polymerization dynamics, and its GTPase cycle will provide a more complete picture of how cell division is controlled in time and space.

| Table 2: Key Signaling Components in Phragmoplast Regulation | | :--- | :--- | | Signaling Component | Role in Cytokinesis | | GTP Hydrolysis | Intrinsic GTPase activity is essential for this compound's function in membrane tubulation. annualreviews.org | | Calcium (Ca2+) | Modulates this compound's GTPase activity and enhances callose synthase activity at the cell plate. annualreviews.org | | MAPK Cascade | Recruited to the phragmoplast midline to regulate microtubule-bundling activities, essential for cell plate expansion. wikipedia.org | | CDK | Cyclin-dependent kinases play a crucial role in the metaphase/anaphase transition and the initiation of cytokinesis. annualreviews.orgwikipedia.org | | Aurora Kinase | Involved in regulating microtubule depolymerization at the phragmoplast core. biorxiv.org | | TWO-IN-ONE (TIO) Kinase | A signaling kinase linked to the initiation of phragmoplast expansion. biorxiv.org |

Integrative Systems Biology Approaches to Cell Division Regulation

Plant cell division is a complex process involving the coordinated action of thousands of genes and proteins across multiple scales of organization. ukri.org Integrative systems biology offers a powerful framework to manage and interpret this complexity by combining experimental data with mathematical and computational modeling. researchgate.netplos.orgoup.com This approach aims to create "virtual" models of cellular processes, such as the development of a virtual root, to understand how molecular interactions give rise to emergent properties at the cellular and tissue levels. ukri.org

For this compound, a systems biology approach would involve integrating diverse datasets—including genomics, proteomics, transcriptomics, and high-resolution imaging of its localization dynamics—into a unified model of cytokinesis. plos.orgpnas.org Such models can simulate the process of cell plate formation, allowing researchers to test hypotheses about the function of this compound and its network of interactors. oup.com This will be crucial for understanding how local changes in this compound activity are translated into global changes in cell division patterns and, ultimately, plant morphogenesis.

Functional Specialization of this compound Family Members

This compound is not a single protein but a member of a large family of dynamin-related proteins (DRPs). annualreviews.org The genome of the model plant Arabidopsis thaliana, for instance, contains a family of 19 such proteins, including five paralogs (DRP1A-DRP1E) that are very closely related to this compound. researchgate.netannualreviews.org This diversity strongly suggests that different family members have evolved specialized functions within the cell. For example, another dynamin-related protein in Arabidopsis, DRP2B, has been shown to co-localize with clathrin, implying a role in clathrin-mediated endocytosis rather than cytokinesis. dntb.gov.ua

A significant future research direction is to systematically dissect the functional specialization of each member of the this compound/DRP family. This will require a combination of comparative genomics, detailed expression analysis (promoter-reporter lines), subcellular localization studies (GFP-fusions), and reverse genetics (analyzing mutant phenotypes). Determining the unique and potentially overlapping roles of each paralog will be essential for a complete understanding of how dynamin-like proteins contribute to the full range of membrane trafficking events in a plant cell, including but not limited to cytokinesis.

| Table 3: this compound/DRP1 Paralogues in Arabidopsis thaliana | | :--- | :--- | | Protein | Notes | | DRP1A (this compound) | The archetypal member, directly implicated in cell plate formation. researchgate.net | | DRP1B | Closely related paralog with potential functional redundancy or specialization. | | DRP1C | Closely related paralog with potential functional redundancy or specialization. | | DRP1D | Closely related paralog with potential functional redundancy or specialization. | | DRP1E | Closely related paralog with potential functional redundancy or specialization. researchgate.net |

Biotechnological Applications and Manipulations of Cell Division

This ability to manipulate cell division patterns makes this compound a valuable tool for crop improvement and biotechnology. pnas.orgnumberanalytics.com Future research could focus on developing inducible expression systems to precisely control the levels and timing of this compound activity. Such tools could be used to:

Modify plant architecture: Altering branching patterns or root system architecture to improve nutrient uptake or drought resistance.

Enhance biomass production: Optimizing cell size and shape in biofuel crops to improve the efficiency of biomass conversion. numberanalytics.com

Develop novel biomaterials: Leveraging knowledge of cell wall formation to engineer plants that produce novel polymers or materials with improved properties. numberanalytics.com

By harnessing the power to guide cell division, researchers can potentially design plants better suited for agriculture, industry, and a changing environment.

Q & A

Q. What experimental models are most effective for studying phragmoplastin’s role in cell plate formation?

this compound’s involvement in cytokinesis has been primarily studied using in planta models like tobacco (Nicotiana tabacum) shoot apical meristems, where Tet-inducible systems (e.g., Tet::SDL12-1) allow localized induction of this compound expression. This approach enables precise observation of altered cell division patterns and downstream gene expression changes (e.g., NTH15 downregulation) . Arabidopsis thaliana interaction trap assays have also identified binding partners like UDP-glucose transferase (UGT1), critical for callose synthase activity .

Q. How is this compound detected and quantified in algal species, and what challenges arise in comparative studies?

PCR amplification with this compound-specific primers has been used to detect its presence in Trentepohlia (Ulvophyceae), a green alga. However, functional homology with higher plants remains debated due to structural differences in cell division mechanisms (e.g., absence of phragmoplast structures in some algae) . Quantification via Western blotting or immunofluorescence requires species-specific antibodies, which are limited for non-model organisms.

Advanced Research Questions

Q. What molecular techniques confirm this compound’s interaction with the callose synthase complex, and how do these interactions regulate cell wall synthesis?

In vitro pull-down assays using GST-tagged UGT1 fusion proteins and ³⁵S-labeled this compound peptides have validated their direct interaction. This interaction is essential for recruiting UGT1 to the cell plate, where it catalyzes callose deposition—a critical step in cell plate maturation. Disruption of this interaction (e.g., via SA2 domain deletions) impairs callose synthase activity, leading to cytokinesis defects .

Q. How do contradictory findings about this compound’s role in gene regulation inform broader mechanisms of meristem maintenance?

Localized this compound induction in tobacco meristems reduces NTH15 (a KNOX-family transcription factor) expression, suggesting a feedback loop between cytokinesis and gene regulatory networks. However, similar experiments with cyclin A or expansin genes also alter NTH15, implying broader crosstalk between cell division and transcriptional programs. Disentangling this compound-specific effects requires conditional knockout models paired with single-cell RNA sequencing .

Q. What evolutionary insights arise from this compound’s presence in Trentepohlia, and how do these challenge existing paradigms?

this compound detection in Trentepohlia (a streptophyte alga) supports hypotheses about early evolution of plant-like cytokinesis. However, Trentepohlia lacks true phragmoplasts, suggesting functional divergence or neofunctionalization. Comparative studies using cryo-electron tomography could resolve structural differences in algal versus land plant this compound complexes .

Methodological Guidance

Q. What statistical approaches are recommended for analyzing this compound-related cytokinesis defects in mutant studies?

Use multivariate ANOVA to account for variables like cell division plane orientation and meristem layer-specific effects. Pair this with post hoc tests (e.g., Tukey’s HSD) to compare wild-type versus mutant phenotypes. For RNA expression data (e.g., NTH15), apply false discovery rate (FDR) corrections to mitigate type I errors in high-throughput datasets .

Q. How can researchers address low reproducibility in this compound interaction studies?

Standardize pull-down assay conditions (e.g., buffer pH, detergent concentrations) and include negative controls (e.g., GST-only beads). Validate interactions via orthogonal methods like surface plasmon resonance (SPR) or co-immunoprecipitation in planta. Report raw data and reagent sources (e.g., plasmid IDs) to enhance transparency .

Data Interpretation and Contradictions

Q. Why do some studies report this compound localization outside the cell plate, and how should this be reconciled?

Subcellular localization discrepancies may arise from fixation artifacts or antibody cross-reactivity. Employ live-cell imaging with GFP-tagged this compound to track real-time dynamics. For example, transient ER localization has been observed pre-cytokinesis, suggesting dual roles in membrane trafficking and plate assembly .

Q. What factors contribute to conflicting results in this compound knockdown studies across species?

Species-specific redundancy (e.g., paralog genes in Arabidopsis) or varying thresholds for developmental defects. For example, partial this compound suppression in tobacco causes subtle meristem defects, while full knockout in Marchantia may be lethal. Use tissue-specific promoters and inducible CRISPR systems to titrate gene expression .

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